molecular formula C36H40N2O8 B14947294 Butane-1,4-diyl bis[2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate]

Butane-1,4-diyl bis[2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate]

Cat. No.: B14947294
M. Wt: 628.7 g/mol
InChI Key: XVRSLDQEWCQUQH-UHFFFAOYSA-N
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Description

Butane-1,4-diyl bis[2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate] is a bis-quinoline derivative characterized by a central butane-1,4-diyl linker connecting two hexahydroquinoline moieties. Each quinoline unit is substituted with a 5-methylfuran-2-yl group at the 4-position and a methyl ester at the 3-position, while the 5-position features a ketone group. Its structural complexity necessitates advanced crystallographic tools like SHELXL for refinement and OLEX2 for structural analysis .

Properties

Molecular Formula

C36H40N2O8

Molecular Weight

628.7 g/mol

IUPAC Name

4-[2-methyl-4-(5-methylfuran-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonyl]oxybutyl 2-methyl-4-(5-methylfuran-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C36H40N2O8/c1-19-13-15-27(45-19)33-29(21(3)37-23-9-7-11-25(39)31(23)33)35(41)43-17-5-6-18-44-36(42)30-22(4)38-24-10-8-12-26(40)32(24)34(30)28-16-14-20(2)46-28/h13-16,33-34,37-38H,5-12,17-18H2,1-4H3

InChI Key

XVRSLDQEWCQUQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2C3=C(CCCC3=O)NC(=C2C(=O)OCCCCOC(=O)C4=C(NC5=C(C4C6=CC=C(O6)C)C(=O)CCC5)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butane-1,4-diyl bis[2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate] typically involves a multi-step process. One common method includes the reaction of isatoic anhydride with ammonium acetate and aromatic aldehydes under microwave irradiation. This reaction is efficiently promoted by catalysts such as 3,3′- (butane-1,4-diyl)bis (1,2-dimethyl-1H-imidazol-3-ium) dibromide .

Industrial Production Methods

the use of microwave-assisted synthesis and efficient reusable ionic liquids as catalysts suggests potential scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Butane-1,4-diyl bis[2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of Butane-1,4-diyl bis[2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate] involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors involved in various biological processes. This binding can modulate the activity of these targets, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of hexahydroquinoline carboxylates, which exhibit structural diversity based on substituents and linker groups. Below is a detailed comparison with analogous molecules:

Table 1: Structural and Functional Comparison of Hexahydroquinoline Derivatives

Compound Name Substituents/R Groups Molecular Formula Molecular Weight Key Features
Butane-1,4-diyl bis[2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate] 5-methylfuran-2-yl (4-position), methyl ester (3-position), butane-1,4-diyl linker C₃₆H₃₈N₂O₈ 638.7 g/mol Bis-quinoline structure; furan and ester groups enhance π-conjugation
Ethyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-(methylsulfanyl)phenyl (4-position), ethyl ester (3-position) C₂₀H₂₃NO₃S 357.47 g/mol Monomeric; sulfur-containing aryl group may influence redox properties
Benzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate 3-bromo-5-ethoxy-4-hydroxyphenyl (4-position), benzyl ester (3-position) C₂₆H₂₆BrNO₅ 520.4 g/mol Bromine and hydroxyl groups enhance electrophilicity; potential bioactivity
4-Methoxybenzyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 5-methylfuran-2-yl (4-position), 4-methoxybenzyl ester (3-position), trimethyl groups C₂₉H₃₂N₂O₆ 528.6 g/mol Methoxybenzyl ester improves lipophilicity; trimethyl groups add steric bulk

Key Observations:

Substituent Effects :

  • The 5-methylfuran-2-yl group (common in the target and 4-methoxybenzyl analog) introduces electron-rich aromaticity, which may facilitate charge-transfer interactions.
  • Sulfur (methylsulfanyl) and bromine substituents in analogs alter solubility and reactivity; brominated derivatives are often precursors in cross-coupling reactions .

Ester Group Variations :

  • Benzyl and 4-methoxybenzyl esters (e.g., in and ) increase hydrophobicity compared to the target’s methyl ester, affecting bioavailability .

Crystallographic Challenges: The bicyclic hexahydroquinoline core requires precise puckering analysis, as defined by Cremer and Pople’s coordinates . SHELXL’s robust refinement algorithms are critical for resolving such complexities .

Research Findings and Limitations

Biological Activity

Butane-1,4-diyl bis[2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate] is a complex organic compound with potential biological activities. Its structure incorporates elements that suggest possible interactions with biological systems, particularly in pharmacological applications. This article reviews the current understanding of its biological activity based on synthesized research findings and case studies.

Chemical Structure

The compound's molecular structure is characterized by:

  • Two 2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline units linked by a butane-1,4-diyl group.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For example:

  • Case Study : A study on related quinoline derivatives showed significant antifungal activity against various strains, suggesting that Butane-1,4-diyl bis derivatives may share similar properties .

2. Antioxidant Properties

Compounds containing furan and quinoline structures are often investigated for their antioxidant capabilities.

  • Research Findings : Studies have demonstrated that derivatives of 5-methylfuran possess notable antioxidant activity due to their ability to scavenge free radicals effectively .

3. Cytotoxicity and Anticancer Potential

The cytotoxic effects of similar compounds have been documented in various cancer cell lines.

Data Tables

Biological ActivityReference
Antimicrobial (fungal)
Antioxidant (free radical scavenging)
Cytotoxicity (cancer cell lines)

The biological activities of Butane-1,4-diyl bis derivatives are hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Compounds like these often inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Cell Membrane Disruption : The hydrophobic nature of the furan and quinoline components may disrupt cellular membranes leading to cell death.

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